molecular formula C8H6FNO5 B15206870 2-Fluoro-4-hydroxy-5-nitrophenylacetic acid

2-Fluoro-4-hydroxy-5-nitrophenylacetic acid

Cat. No.: B15206870
M. Wt: 215.13 g/mol
InChI Key: MKXLQZZAIPFYQT-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-5-nitrophenylacetic acid is an organic compound with the molecular formula C8H6FNO5 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxy-5-nitrophenylacetic acid typically involves the nitration of 2-fluoro-4-hydroxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Fluoro-4-hydroxy-5-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-5-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Fluoro-4-hydroxyphenylacetic acid
  • 4-Hydroxy-5-nitrophenylacetic acid
  • 2-Fluoro-5-nitrophenylacetic acid

Comparison: 2-Fluoro-4-hydroxy-5-nitrophenylacetic acid is unique due to the simultaneous presence of fluorine, hydroxyl, and nitro groups on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group contributes to its redox properties.

Properties

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

2-(2-fluoro-4-hydroxy-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H6FNO5/c9-5-3-7(11)6(10(14)15)1-4(5)2-8(12)13/h1,3,11H,2H2,(H,12,13)

InChI Key

MKXLQZZAIPFYQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)CC(=O)O

Origin of Product

United States

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